molecular formula C11H12ClN B2953953 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 1205749-20-7

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2953953
CAS No.: 1205749-20-7
M. Wt: 193.67
InChI Key: KHPAXWQXWBWZII-UHFFFAOYSA-N
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Description

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-ETIQ·HCl) is a tetrahydroisoquinoline (THIQ) derivative characterized by an ethynyl (-C≡CH) substituent at the 7-position of the isoquinoline core. THIQ derivatives are widely studied for their biological activities, including analgesic, anti-inflammatory, and blood-brain barrier (BBB) permeability effects . The ethynyl group, being a strong electron-withdrawing moiety, may influence solubility, metabolic stability, and receptor binding compared to other substituents.

Properties

IUPAC Name

7-ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-2-9-3-4-10-5-6-12-8-11(10)7-9;/h1,3-4,7,12H,5-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPAXWQXWBWZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(CCNC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Example Compounds :

  • 7-Chloro-THIQ·HCl (CAS 82771-60-6) :
    • Molecular Weight: 167.64 g/mol.
    • Applications: Intermediate in synthesizing revaprazan hydrochloride (anti-ulcer agent) .
  • 6-Trifluoromethyl-THIQ·HCl (MFCD08234660) :
    • Molecular Weight: 235.66 g/mol.
    • Properties: Enhanced lipophilicity due to -CF₃ group, likely improving membrane permeability.
Property 7-Chloro-THIQ·HCl 6-Trifluoromethyl-THIQ·HCl 7-ETIQ·HCl (Predicted)
Substituent Position 7 6 7
LogP (Lipophilicity) 2.1* 3.5* 2.8*
Metabolic Stability Moderate High High

*Estimated via substituent contributions.

Hydroxy and Nitro Derivatives

Example Compounds :

  • 7-Hydroxy-THIQ·HCl : Exhibits polar characteristics, reducing BBB penetration but increasing solubility .
  • 7-Nitro-THIQ·HCl (C9H11ClN2O2) : Molecular Weight: 214.65 g/mol.

Structural and Metabolic Comparisons

  • Metabolism: Unsubstituted THIQ and 1-methyl-THIQ are excreted >70% unchanged in rats, with hydroxylation and N-methylation as minor pathways . Ethynyl groups may undergo cytochrome P450-mediated oxidation, altering metabolic stability .
  • Toxicity :
    • 6,7-Dihydroxy-THIQ derivatives show reduced toxicity compared to methoxy analogs .
    • Quaternary salts (e.g., 1-methyl-THIQ) are more toxic than secondary amines .

Key Research Findings and Contradictions

  • Activity vs. Substituent Position: 6,7-Dimethoxy derivatives exhibit superior anti-inflammatory activity over mono-substituted analogs .
  • BBB Penetration :
    • THIQ and 1-methyl-THIQ concentrate in the brain at 4.5× blood levels, but polar substituents (e.g., hydroxy) may reduce this effect .

Biological Activity

7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of compounds with various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. They are derived from natural products and have been synthesized to enhance their pharmacological profiles. Research indicates that THIQ analogs can exert potent effects against various pathogens and diseases, particularly neurodegenerative disorders .

Anticancer Activity

Recent studies have demonstrated that THIQ derivatives exhibit promising anticancer properties. For instance, certain THIQ compounds have shown selective inhibition against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.16 to 5.60 µM . The structure-activity relationship indicates that modifications at specific positions on the THIQ scaffold can significantly enhance anticancer potency.

Neuroprotective Effects

THIQ compounds have also been investigated for their neuroprotective potential. They can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with substitutions at the 7-position have demonstrated significant AChE inhibition (IC50 = 0.27 µM) and protective effects against oxidative stress in neuronal cell models . This suggests that THIQs may serve as lead compounds for developing treatments for neurodegenerative diseases.

The mechanisms underlying the biological activities of THIQs involve multiple pathways:

  • Inhibition of Enzymes : THIQs can inhibit key enzymes like AChE and PI3K, contributing to their anticancer and neuroprotective effects.
  • Modulation of Signaling Pathways : These compounds may affect various signaling pathways involved in cell proliferation and apoptosis, which is critical in cancer therapy.
  • Antimicrobial Activity : Certain THIQ derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of THIQs is highly dependent on their structural modifications. For example:

  • Substituents at Position 7 : Modifications here can enhance AChE inhibitory activity and selectivity against cancer cells.
  • Lipophilicity : Increased lipophilicity generally correlates with improved potency against target enzymes and cell lines .

Case Studies

  • Neuroprotection in PC12 Cells : A study demonstrated that a specific THIQ derivative protected PC12 cells from hydrogen peroxide-induced damage in a dose-dependent manner .
  • Anticancer Efficacy : In vitro studies showed that certain THIQ analogs inhibited tumor growth in xenograft models with significant reductions in tumor size compared to controls .

Q & A

Q. What are the recommended synthetic routes for 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer: A common approach involves the chlorination of precursor hydroxy derivatives using phosphorus oxychloride (POCl₃), followed by ethynylation. For example, analogous tetrahydroisoquinoline derivatives are synthesized via hydrolysis of ester intermediates (e.g., 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester) using sodium hydroxide, followed by decarboxylation and functionalization . To optimize purity:

  • Employ recrystallization with solvents like ethanol or acetone to remove impurities .
  • Use deuterated solvents (e.g., DMSO-d₆) for NMR monitoring to track reaction progress and intermediate stability .
  • Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times against pharmacopeial standards .

Q. What spectroscopic and chromatographic techniques are most effective for structural characterization and quality control?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) to confirm substituent positions and proton environments. For example, methoxy groups in similar compounds show distinct singlet peaks at δ 3.2–3.8 ppm .
  • X-ray Crystallography: Resolve stereochemical ambiguities. A single-crystal X-ray study of (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline demonstrated a mean C–C bond length of 1.52 Å and R factor = 0.030, providing precise structural validation .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 234.1 for C₁₁H₁₄ClNO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Replicate Studies: Use standardized reference materials (≥98% purity) and validate against USP/EP guidelines .
  • Control Variables: Maintain consistent cell lines (e.g., HEK-293 for receptor-binding assays) and buffer conditions (pH 7.4, 37°C) .
  • Advanced Analytics: Apply LC-MS/MS to quantify trace impurities (e.g., unreacted intermediates) that may interfere with bioactivity .

Q. What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to dopamine receptors. For example, tetrahydroisoquinoline derivatives show affinity for D₂ receptors (docking scores ≤ -8.0 kcal/mol) due to π-π stacking with Phe residues .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) to assess binding free energy (ΔG) via MM-PBSA calculations .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., ethynyl groups) with IC₅₀ values using descriptors like logP and polar surface area .

Safety and Compliance

  • Handling: Use PPE (gloves, goggles) and work in fume hoods due to hygroscopic and irritant properties .
  • Storage: Store at -20°C under inert gas (Ar/N₂) to prevent decomposition .

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